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molecular formula C11H13Cl2NO B1627589 4-(3,4-Dichlorophenyl)-4-piperidinol CAS No. 21928-32-5

4-(3,4-Dichlorophenyl)-4-piperidinol

Cat. No. B1627589
M. Wt: 246.13 g/mol
InChI Key: CHFUSNXDQCWMGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05243051

Procedure details

A mixture of 64.2 g of 1-ethoxycarbonyl-4-hydroxy-4-(3,4-dichlorophenyl)piperidine (X-1) and a solution of 72.4 g of KOH in 700 ml of nBuOH is refluxed for 2 hours and evaporated. The reaction mixture is concentrated under reduced pressure and extracted with ethyl acetate. The organic layer is washed with water, dried and evaporated. The resulting crystalline residue is recrystallized from ethyl acetate to prepare 44.7 g (Yield: 90.0%) of the compound (II-1). mp. 144.5°-146.0° C.
Name
1-ethoxycarbonyl-4-hydroxy-4-(3,4-dichlorophenyl)piperidine
Quantity
64.2 g
Type
reactant
Reaction Step One
Name
Quantity
72.4 g
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
C(OC([N:6]1[CH2:11][CH2:10][C:9]([OH:20])([C:12]2[CH:17]=[CH:16][C:15]([Cl:18])=[C:14]([Cl:19])[CH:13]=2)[CH2:8][CH2:7]1)=O)C.[OH-].[K+]>C(O)CCC>[OH:20][C:9]1([C:12]2[CH:17]=[CH:16][C:15]([Cl:18])=[C:14]([Cl:19])[CH:13]=2)[CH2:10][CH2:11][NH:6][CH2:7][CH2:8]1 |f:1.2|

Inputs

Step One
Name
1-ethoxycarbonyl-4-hydroxy-4-(3,4-dichlorophenyl)piperidine
Quantity
64.2 g
Type
reactant
Smiles
C(C)OC(=O)N1CCC(CC1)(C1=CC(=C(C=C1)Cl)Cl)O
Step Two
Name
Quantity
72.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
700 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resulting crystalline residue is recrystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
OC1(CCNCC1)C1=CC(=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 44.7 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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